Sirt2/HDAC6 Inhibitor Mz325

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

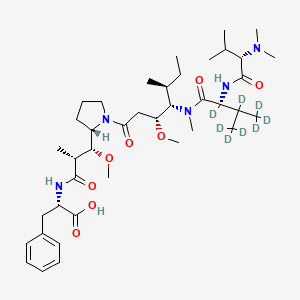

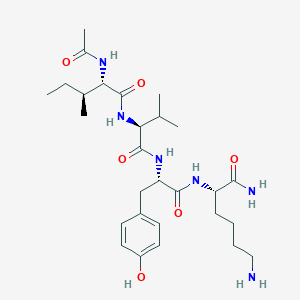

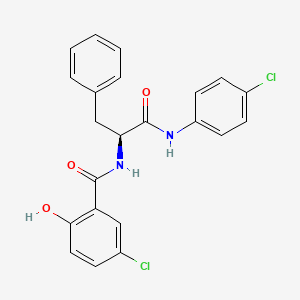

The synthesis of Mz325 involves the design and creation of dual inhibitors targeting both histone deacetylase and sirtuin 2. The synthetic route includes the use of biochemical in vitro assays and cell-based target engagement methods to confirm the efficacy and selectivity of the inhibitors . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for Mz325 are not explicitly detailed in the available literature. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

Mz325 undergoes various chemical reactions, primarily focusing on its inhibitory effects on histone deacetylase and sirtuin 2. These reactions include:

Inhibition Reactions: Mz325 inhibits the activity of histone deacetylase and sirtuin 2, leading to the accumulation of acetylated proteins.

Binding Reactions: The compound forms complexes with histone deacetylase and sirtuin 2, as confirmed by X-ray crystallography.

Common Reagents and Conditions

Common reagents used in the reactions involving Mz325 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various buffers to maintain the pH and stability of the compound .

Major Products Formed

The major products formed from the reactions involving Mz325 are acetylated proteins, which result from the inhibition of histone deacetylase and sirtuin 2 .

Applications De Recherche Scientifique

Mz325 has several scientific research applications, including:

Cancer Research: Mz325 is used to study the role of histone deacetylase and sirtuin 2 in cancer pathogenesis and to develop potential therapeutic strategies

Neurodegenerative Diseases: The compound is utilized in research on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, to understand the mechanisms underlying these conditions and to explore potential treatments

Mécanisme D'action

Mz325 exerts its effects by inhibiting the activity of histone deacetylase and sirtuin 2. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions . The molecular targets of Mz325 are histone deacetylase and sirtuin 2, and the pathways involved include the regulation of gene expression and protein acetylation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.

Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.

4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.

Valproic acid sodium salt: An anti-epileptic agent that increases gamma-aminobutyric acid concentrations in the brain.

Uniqueness of Mz325

Mz325 is unique due to its dual inhibitory action on both histone deacetylase and sirtuin 2, making it a valuable tool for studying the combined effects of these two enzymes on cellular processes and disease mechanisms .

Propriétés

Formule moléculaire |

C38H45N9O5S2 |

|---|---|

Poids moléculaire |

772.0 g/mol |

Nom IUPAC |

4-[[butyl-[5-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]pentanoyl]amino]methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48) |

Clé InChI |

VNFKTHQLIBPFNF-UHFFFAOYSA-N |

SMILES canonique |

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)

![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)

![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)